molecular formula C10H12N2O4 B2769767 6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid CAS No. 1499308-93-8

6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid

Cat. No.: B2769767
CAS No.: 1499308-93-8
M. Wt: 224.216
InChI Key: OMZBLLWBBVIJTK-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tetrahydro-2H-pyran-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction could produce 2-hydroxypyrazine derivatives.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-carboxylic acid: Similar in structure but lacks the pyrazine ring.

    Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the tetrahydro-2H-pyran-4-yloxy group.

Uniqueness

6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is unique due to the combination of the pyrazine ring and the tetrahydro-2H-pyran-4-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(oxan-4-yloxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)8-5-11-6-9(12-8)16-7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZBLLWBBVIJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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